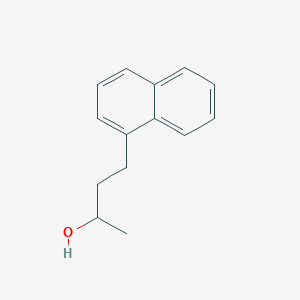

4-(Naphthalen-1-yl)butan-2-ol

Description

Significance of Naphthalene (B1677914) Scaffolds in Molecular Design

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in molecular design and medicinal chemistry. Its rigid, planar, and lipophilic nature allows it to engage in significant hydrophobic and π-stacking interactions with biological macromolecules, making it a cornerstone for the development of therapeutic agents. acs.org The naphthalene ring is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen, the antifungal Naftifine, and the antidepressant Duloxetine.

Researchers frequently utilize the naphthalene core as a starting point for creating libraries of compounds with diverse biological activities. acs.orgmdpi.com Modifications to the naphthalene ring system or the attachment of various side chains can modulate a compound's pharmacological profile. Studies have demonstrated that naphthalene derivatives possess a wide array of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This versatility underscores the importance of the naphthalene scaffold as a fundamental building block in the rational design of new and effective chemical entities.

Role of Substituted Alcohols as Versatile Intermediates and Chiral Building Blocks

Substituted alcohols are among the most versatile functional groups in organic synthesis. They can be readily transformed into a multitude of other functionalities, including aldehydes, ketones, esters, ethers, and alkyl halides, making them invaluable intermediates. Furthermore, when the alcohol substitution creates a stereocenter, as in the case of 4-(Naphthalen-1-yl)butan-2-ol, the compound becomes a chiral building block.

Chiral alcohols are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. ptfarm.pl The asymmetric synthesis of these alcohols, typically achieved through the enantioselective reduction of prochiral ketones using chiral catalysts or enzymes, is a major focus of modern synthetic chemistry. ptfarm.pl The resulting enantiopure alcohols serve as key precursors for constructing complex natural products and pharmacologically active molecules, where precise control of stereochemistry is critical. mdpi.com

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its structural relatives primarily revolves around its synthesis and its role as a core fragment in more complex, biologically active molecules. One of the most significant research trajectories is its implicit involvement as a substructure in the development of analogues to the potent anti-tuberculosis drug, Bedaquiline. mdpi.comnih.gov Bedaquiline itself is a complex diarylquinoline derivative, but researchers have explored replacing the quinoline (B57606) ring with other aromatic systems, such as naphthalene, creating triarylbutanol (TARB) skeletons. mdpi.com These studies investigate how modifications to the 1-phenyl-2-(naphthalen-1-yl)butan-2-ol core affect anti-mycobacterial activity, highlighting the importance of this specific structural motif in drug discovery. researchgate.net

Another key research area is the synthesis of such chiral alcohols. The most direct route to this compound is the reduction of its corresponding ketone, 4-(Naphthalen-1-yl)butan-2-one. evitachem.com This transformation is a model reaction for studying and developing new asymmetric reduction methodologies, including biocatalytic approaches using enzymes like alcohol dehydrogenases, which can provide high enantioselectivity. ptfarm.pl While direct studies detailing the chiral resolution of this compound are not prominent, methods for resolving structurally similar amino alcohols and dialkylaminoalkylnaphthalenes via preparative chromatography on chiral stationary phases are well-documented, suggesting a viable pathway for isolating its enantiomers. unipv.itlookchem.com

Chemical Profile and Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the ketone precursor, 4-(Naphthalen-1-yl)butan-2-one. This reduction can be accomplished using standard chemical reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727) or ethanol. mdpi.com This method reliably produces the racemic alcohol.

For asymmetric synthesis to yield specific enantiomers, research focuses on the enantioselective reduction of the precursor ketone. This can be achieved using chiral reducing agents or, more commonly, through catalytic methods. Transfer hydrogenation utilizing chiral catalysts is a prominent technique for producing enantiomerically enriched secondary alcohols from ketones. ptfarm.pl Additionally, biocatalysis with isolated enzymes or whole-cell systems offers a green and highly selective alternative for producing single-enantiomer chiral alcohols.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 66920-78-3 |

| Molecular Formula | C₁₄H₁₆O |

| Molecular Weight | 200.28 g/mol |

| Appearance | Not specified in literature |

| LogP (Computed) | 3.15 - 3.35 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Spectroscopic Data Insights

¹H NMR: The spectrum is expected to show characteristic signals for the naphthalene ring protons in the aromatic region (approx. 7.3-8.2 ppm). The aliphatic portion would display a doublet for the methyl group adjacent to the alcohol (approx. 1.2 ppm), a multiplet for the methine proton (CH-OH) (approx. 3.8-4.0 ppm), and complex multiplets for the two methylene (B1212753) groups of the butane (B89635) chain.

¹³C NMR: The spectrum would feature multiple signals in the aromatic region (approx. 122-134 ppm) corresponding to the ten carbons of the naphthalene ring. In the aliphatic region, signals for the methyl carbon (approx. 23 ppm), the methine carbon bearing the hydroxyl group (approx. 65-68 ppm), and the two methylene carbons would be present.

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. It would also show characteristic C-H stretching vibrations for both aromatic and aliphatic protons and C=C stretching bands for the aromatic ring. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-naphthalen-1-ylbutan-2-ol |

InChI |

InChI=1S/C14H16O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3 |

InChI Key |

IQMXHBCNJSWZPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Naphthalen 1 Yl Butan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond disconnections and strategic functional group transformations.

Disconnection Strategies Employing C-C and C-O Bond Formations

For 4-(naphthalen-1-yl)butan-2-ol, two primary disconnection strategies can be envisioned, targeting either the carbon-carbon (C-C) or carbon-oxygen (C-O) bonds of the butanol chain.

C-C Bond Disconnections:

Disconnection (a): A primary disconnection can be made at the C2-C3 bond of the butan-2-ol side chain. This leads to precursors such as a two-carbon electrophile and a two-carbon nucleophile attached to the naphthalene (B1677914) ring. A more strategic disconnection is at the C3-C4 bond, which simplifies the synthesis to the alkylation of a naphthalene derivative.

Disconnection (b): Another key C-C bond disconnection is between the naphthalene ring and the butanol side chain (C1 of naphthalene and C4 of the butan-2-ol). This approach suggests a coupling reaction between a naphthalene precursor and a four-carbon side-chain precursor.

C-O Bond Disconnection:

Disconnection (c): A disconnection of the carbon-oxygen bond at the C2 position of the butan-2-ol points towards a precursor ketone, 4-(naphthalen-1-yl)butan-2-one. This ketone can then be reduced to the desired secondary alcohol. This is a common and effective strategy for the synthesis of secondary alcohols.

These disconnections lead to a variety of potential starting materials and corresponding synthetic reactions, which will be explored in the forward synthesis section.

Consideration of Stereochemical Control Points

Since this compound contains a stereocenter at the C2 position, controlling the stereochemistry is a critical aspect of its synthesis. The key stereochemical control point arises during the formation of the C-O bond or a C-C bond that creates the chiral center.

Reduction of a Prochiral Ketone: The most common strategy for introducing chirality at the C2 position is the reduction of the prochiral precursor, 4-(naphthalen-1-yl)butan-2-one. The use of chiral reducing agents or catalysts can lead to the enantioselective or diastereoselective formation of one of the two possible enantiomers (R or S) of the alcohol.

Asymmetric Alkylation: If a synthetic route involves the formation of a C-C bond at or adjacent to the chiral center, asymmetric alkylation methods can be employed. This would involve using chiral auxiliaries or catalysts to direct the approach of the incoming group.

Classical and Modern Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed for the preparation of this compound. These methods can be broadly categorized into alkylation/arylation approaches and those involving the reduction of a ketone intermediate.

Alkylation and Arylation Approaches

These methods focus on the formation of the carbon-carbon bond between the naphthalene ring and the butanol side chain.

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring. In the context of synthesizing this compound, this could involve the reaction of naphthalene with a suitable four-carbon electrophile.

A potential route involves the acylation of naphthalene with a butanoyl derivative, followed by reduction. For instance, Friedel-Crafts acylation of naphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) would primarily yield 1-butanoylnaphthalene. Subsequent reduction of the ketone and the aromatic ring would be necessary, which can be challenging to perform selectively.

A more direct alkylation is often problematic due to polysubstitution and carbocation rearrangements. For example, using 2-chlorobutane (B165301) could lead to a mixture of products.

| Reaction | Reagents and Conditions | Primary Product | Notes |

| Friedel-Crafts Acylation | Naphthalene, Butanoyl chloride, AlCl₃, CS₂ | 1-Butanoylnaphthalene | The acylation occurs preferentially at the 1-position. |

Modern cross-coupling reactions offer a more controlled and versatile approach to forming the C-C bond between the naphthalene ring and the alkyl chain. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium or nickel.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide. A plausible route for the synthesis of a precursor to this compound would involve the coupling of 1-bromonaphthalene (B1665260) with a suitable boronic acid or ester derivative of the butanol side chain.

For example, 1-bromonaphthalene can be coupled with a protected form of 4-boronobutan-2-ol under palladium catalysis to form the desired carbon skeleton. Subsequent deprotection would yield the target alcohol.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. A potential synthetic route could involve the preparation of a 1-naphthylzinc reagent from 1-bromonaphthalene, which is then coupled with a protected 4-halobutan-2-ol derivative.

| Cross-Coupling Reaction | Naphthyl Precursor | Alkyl Precursor | Catalyst/Conditions |

| Suzuki-Miyaura Coupling | 1-Bromonaphthalene | 4-(dihydroxyboryl)butan-2-ol (or its protected form) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) |

| Negishi Coupling | 1-Bromonaphthalene (to form 1-naphthylzinc) | 4-Bromobutan-2-ol (protected) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid to produce 4-(1-naphthyl)-4-oxobutanoic acid.

Clemmensen or Wolff-Kishner Reduction: The keto group of 4-(1-naphthyl)-4-oxobutanoic acid is reduced to a methylene (B1212753) group to yield 4-(naphthalen-1-yl)butanoic acid.

Conversion to Ketone: The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) and then reacted with dimethylcadmium (B1197958) ((CH₃)₂Cd) or a similar organometallic reagent to give 4-(naphthalen-1-yl)butan-2-one.

Reduction to Alcohol: The final step is the reduction of 4-(naphthalen-1-yl)butan-2-one to this compound. For stereochemical control, a chiral reducing agent such as a CBS catalyst or a chiral borohydride (B1222165) reagent can be used. Standard reducing agents like sodium borohydride (NaBH₄) will produce a racemic mixture of the alcohol.

This multi-step approach provides greater control over the final structure and allows for the introduction of chirality in the final reduction step.

Carbonyl Reduction Strategies for Secondary Alcohol Formation

The synthesis of the secondary alcohol this compound is most directly achieved through the reduction of its corresponding prochiral ketone precursor, 4-(naphthalen-1-yl)butan-2-one. A variety of carbonyl reduction strategies are available, differing in their selectivity and stereochemical control.

Chemoselective Reduction Techniques

Chemoselectivity is crucial when a molecule contains multiple reducible functional groups. The goal is to reduce the ketone carbonyl to a secondary alcohol while leaving other groups, such as esters, carboxylic acids, or amides, intact. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl groups like esters and amides under standard conditions.

The reduction of 4-(naphthalen-1-yl)butan-2-one with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol (B129727) or ethanol) to yield this compound. While NaBH₄ is highly effective, other reagents can offer different levels of selectivity. For instance, combining NaBH₄ with cerium chloride (the Luche reduction) can enhance selectivity for the reduction of α,β-unsaturated ketones over saturated ones, a useful strategy in more complex substrates.

| Reducing Agent | Abbreviation | Typical Solvents | Selectivity Profile |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones; generally unreactive with esters, amides, and carboxylic acids. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Powerful and non-selective; reduces most carbonyl functional groups, including esters and carboxylic acids. |

| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane (at low temp.) | Can selectively reduce esters to aldehydes at low temperatures; also reduces ketones. |

Asymmetric Reduction for Enantioselective Synthesis

To produce enantiomerically enriched or pure (R)- or (S)-4-(naphthalen-1-yl)butan-2-ol, asymmetric reduction methods are employed. These methods introduce a chiral influence that directs the hydride addition to one of the two prochiral faces of the ketone.

A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (like BH₃·THF). The oxazaborolidine catalyst, derived from a chiral amino alcohol such as (S)-prolinol, coordinates with both the borane and the ketone's carbonyl oxygen. This coordination creates a rigid, sterically defined transition state that forces the hydride to attack a specific face of the carbonyl, leading to high levels of enantioselectivity. By choosing either the (R)- or (S)-enantiomer of the catalyst, one can selectively synthesize the desired (S)- or (R)-alcohol, respectively.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. While a direct, one-pot MCR for this compound is not prominently documented, MCRs can be strategically employed to assemble its core scaffold or key precursors.

For instance, a three-component reaction involving an aryl aldehyde, an enolizable ketone, and a nucleophile could construct a β-aryl ketone framework. A hypothetical approach for a precursor to 4-(naphthalen-1-yl)butan-2-one could involve the reaction of 1-naphthaldehyde, acetone (B3395972) (as the enolizable ketone component), and a suitable third component under conditions that favor a Michael or Mannich-type addition followed by subsequent transformations. Reactions like the Biginelli, Hantzsch, or Mannich reactions are foundational MCRs that demonstrate the principle of rapidly building molecular complexity from simple starting materials. The development of a specific MCR for the 4-(naphthalen-1-yl)butanone scaffold would focus on combining a naphthalene-containing building block, a C2-unit (like acetaldehyde (B116499) or an equivalent), and another component to facilitate the key C-C bond formations.

Stereoselective and Enantioselective Synthesis Approaches

Achieving high stereocontrol in the synthesis of a specific enantiomer of this compound is paramount for many applications. This is accomplished through methods that use a chiral catalyst, auxiliary, or ligand to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Asymmetric Hydrogenation/Reduction

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst (commonly Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. The groundbreaking work by Noyori and others demonstrated that Ru(II) complexes containing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN) are exceptionally effective for the hydrogenation of aromatic ketones.

In this process, the chiral catalyst activates molecular hydrogen and delivers it to a specific prochiral face of 4-(naphthalen-1-yl)butan-2-one. The mechanism is believed to involve a "metal-ligand cooperative" or bifunctional transition state where both the metal center and the ligand participate in the hydride transfer. The choice of ligand chirality directly determines the enantiomer of the alcohol produced. Asymmetric transfer hydrogenation (ATH), which uses a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture instead of H₂ gas, is another highly effective variant using similar Noyori-type catalysts.

| Catalyst System | Hydrogen Source | Typical Substrates | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-BINAP/Diamine | H₂ (gas) | Aryl alkyl ketones | Often >98% ee |

| (arene)Ru(TsDPEN)Cl (Noyori-Ikariya Catalyst) | HCOOH/NEt₃ or i-PrOH | Aryl alkyl ketones, Heteroaryl ketones | Up to 99% ee |

| Ir-based catalysts with P,N ligands | H₂ (gas) | Aryl ketones | High ee values reported |

Chiral Auxiliary and Chiral Ligand Strategies

Chiral Auxiliaries offer an alternative strategy to induce stereoselectivity. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. It directs the stereochemical course of a reaction before being cleaved off, yielding the enantiopure product and allowing for the recovery of the auxiliary. For synthesizing the scaffold of this compound, an Evans oxazolidinone auxiliary could be used. For example, an acetyl-substituted Evans auxiliary could undergo a diastereoselective aldol (B89426) reaction with 1-naphthaldehyde. The stereochemistry of the resulting β-hydroxy imide is controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary and reduction of the remaining functional groups would lead to the desired enantiomer of this compound.

Chiral Ligands are the cornerstone of asymmetric catalysis and are intrinsically linked to the methods described in section 2.3.1. The ligand is a chiral organic molecule that binds to a metal center to create the active chiral catalyst. The ligand's structure creates a chiral pocket around the metal, which forces the substrate to bind in a specific orientation, leading to a highly enantioselective transformation.

Key classes of chiral ligands used in the asymmetric reduction of ketones include:

Chiral Diphosphines: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are famous for their rigid C₂-symmetric backbone, which provides excellent stereocontrol in Ru- and Rh-catalyzed hydrogenations.

Chiral Diamines: Ligands such as DPEN (1,2-diphenylethylenediamine) are crucial components of Noyori's highly efficient Ru(II) catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.

P,N and Dinitrogen Ligands: More recent research has explored ligands containing both phosphorus and nitrogen atoms (P,N ligands) or two nitrogen atoms (dinitrogen ligands), which can offer unique reactivity and selectivity profiles in asymmetric catalysis.

The selection of the metal and the specific chiral ligand is critical and is often tailored to the substrate to achieve the highest possible yield and enantioselectivity.

Enzymatic Biocatalysis for Stereospecific Transformations

Enzymatic biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Lipases, in particular, are widely employed for the kinetic resolution of racemic alcohols. This process involves the selective acylation or deacylation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

The enzymatic kinetic resolution (EKR) of a racemic alcohol like this compound would typically involve reacting the racemate with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. The efficiency of such a resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Several factors influence the outcome of an enzymatic resolution, including the choice of enzyme, solvent, acyl donor, and temperature. Common lipases used for such transformations include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Rhizomucor miehei. The selection of the solvent is also critical, as it can affect the enzyme's activity and stability. While organic solvents are often used, there is a growing trend towards using greener alternatives.

Table 1: Key Parameters in Enzymatic Kinetic Resolution of Chiral Alcohols

| Parameter | Description | Examples |

| Enzyme | The biocatalyst that facilitates the stereoselective reaction. | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL), Porcine Pancreatic Lipase (PPL) |

| Acyl Donor | The reagent that provides the acyl group for the esterification of the alcohol. | Vinyl acetate (B1210297), Isopropenyl acetate, Acetic anhydride |

| Solvent | The medium in which the reaction is carried out. | Toluene, Hexane, Tetrahydrofuran (THF), Ionic Liquids, Supercritical CO2 |

| Temperature | Affects the rate of reaction and the stability of the enzyme. | Typically ranges from room temperature to around 60°C. |

For a hypothetical enzymatic resolution of racemic this compound, one could envision a process where the (R)-enantiomer is selectively acylated by a lipase, yielding (R)-4-(naphthalen-1-yl)butan-2-yl acetate and leaving behind the unreacted (S)-4-(naphthalen-1-yl)butan-2-ol. The success of this resolution would be quantified by the enantiomeric excess (ee) of both the product and the remaining substrate.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being integrated into the design of synthetic routes for compounds like this compound.

Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health hazards. A key aspect of green chemistry is the replacement of these solvents with more environmentally friendly alternatives. For the synthesis of this compound, several greener solvent strategies could be employed:

Solvent-Free Reactions: Conducting reactions without a solvent, also known as neat conditions, can significantly reduce waste. This is often feasible for reactions involving liquid reagents.

Water as a Solvent: Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. While the solubility of non-polar organic compounds in water can be a challenge, techniques such as the use of co-solvents or phase-transfer catalysts can overcome this limitation.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO2 can be easily removed and recycled.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. They are non-volatile, which reduces air pollution, and can often be recycled.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) from corncobs, are becoming increasingly popular as sustainable alternatives to petroleum-based solvents sielc.com.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govnih.gov It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants, multiplied by 100. nih.gov A higher atom economy indicates a more efficient process with less waste generation.

For the synthesis of this compound, a reaction with high atom economy would be one where most of the atoms from the starting materials are incorporated into the final product. For example, addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

Table 2: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Byproducts |

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | B |

| Elimination | A-B → A + B | < 100% | B |

When designing a synthetic route for this compound, preference should be given to reactions that maximize atom economy to minimize the generation of waste.

The use of catalysts is a cornerstone of green chemistry. Catalysts increase the rate of a reaction without being consumed in the process. They are typically used in small amounts and can be recycled, which reduces waste. In contrast, stoichiometric reagents are consumed in the reaction and are often used in excess, leading to significant waste generation.

In the synthesis of this compound, employing catalytic methods is highly desirable. For instance, a catalytic hydrogenation of a suitable ketone precursor would be a greener alternative to using a stoichiometric reducing agent like sodium borohydride. While stoichiometric reagents are sometimes necessary, their use should be minimized, and efforts should be made to regenerate them if possible.

Chemical Reactivity and Transformation Mechanisms of 4 Naphthalen 1 Yl Butan 2 Ol

Oxidation Reactions

The oxidation of alcohols is a fundamental transformation in organic synthesis. libretexts.org As a secondary alcohol, 4-(naphthalen-1-yl)butan-2-ol can be oxidized to form a ketone. libretexts.org The specific product and yield depend on the choice of oxidizing agent and reaction conditions. docbrown.info

The selective oxidation of this compound yields its corresponding ketone, 4-(naphthalen-1-yl)butan-2-one. nih.govhoffmanchemicals.com This conversion is a common and efficient process. Secondary alcohols are typically oxidized to ketones without the risk of over-oxidation to carboxylic acids, which can be a challenge with primary alcohols. libretexts.orgchemguide.co.uk A variety of reagents can accomplish this transformation, ranging from chromium-based compounds to milder, more modern alternatives. libretexts.org

The choice of reagent can be influenced by factors such as desired yield, reaction scale, and tolerance of other functional groups. For instance, strong oxidizing agents like chromic acid or potassium permanganate (B83412) are effective, while milder reagents like Pyridinium (B92312) chlorochromate (PCC) are suitable for sensitive substrates where harsh conditions must be avoided. libretexts.orgyoutube.com

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Chromic Acid (H₂CrO₄), generated from CrO₃ or K₂Cr₂O₇ in H₂SO₄ | Aqueous acetone (B3395972) (Jones oxidation) | 4-(Naphthalen-1-yl)butan-2-one | A strong oxidizing agent; reaction is typically robust and high-yielding. libretexts.org |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, often with heating | 4-(Naphthalen-1-yl)butan-2-one | A very strong oxidizing agent; care must be taken to avoid potential side reactions. youtube.com |

| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH₂Cl₂) | 4-(Naphthalen-1-yl)butan-2-one | A milder reagent, useful for preventing side reactions with sensitive functional groups. libretexts.org |

| Dess-Martin Periodinane (DMP) | Anhydrous solvents like CH₂Cl₂ or CHCl₃ | 4-(Naphthalen-1-yl)butan-2-one | A modern, mild alternative to chromium-based reagents with high yields and simpler workup. libretexts.org |

Modern synthetic chemistry increasingly utilizes aerobic (using molecular oxygen from the air) and catalytic oxidation methods as greener and more efficient alternatives to stoichiometric reagents. While specific mechanistic studies on this compound are not widely documented, the general mechanisms for catalytic aerobic oxidation of alcohols are well-established and applicable.

These processes often involve a metal catalyst (e.g., based on palladium, ruthenium, or copper) and a co-catalyst or additive. A general catalytic cycle can be described as follows:

Alcohol Coordination: The alcohol coordinates to the active metal center.

Oxidative Addition/Deprotonation: The alcohol undergoes deprotonation, and the metal center is oxidized.

β-Hydride Elimination: A hydrogen atom from the carbinol carbon (the carbon bearing the -OH group) is transferred to the metal center, forming a metal-hydride species and releasing the ketone product.

Reductive Elimination/Reoxidation: The metal-hydride is reoxidized by an oxidant (in this case, O₂), regenerating the active catalyst and typically forming water as a benign byproduct.

Kinetic resolution studies on structurally similar biaryl alcohols using chiral catalysts in aerobic oxidation have demonstrated the viability of such catalytic approaches. nih.gov These studies highlight the generation of chiral nitroxide radicals from a precatalyst, which then participate in the oxidation cycle. nih.gov This methodology could potentially be adapted for the kinetic resolution or asymmetric oxidation of this compound.

Functional Group Interconversions

Beyond oxidation, the hydroxyl group and the naphthalene (B1677914) ring of this compound serve as handles for further molecular elaboration through functional group interconversions.

The secondary hydroxyl group is nucleophilic and can be readily converted into a variety of other functional groups. nih.gov Such derivatization is often performed to alter the molecule's physical properties, introduce a fluorescent tag for analytical purposes, or to create a better leaving group for subsequent substitution or elimination reactions. semanticscholar.orgresearchgate.net Common derivatization reactions include esterification, etherification, and reaction with isocyanates. nih.gov

| Reagent Class | Specific Reagent Example | Resulting Functional Group | Purpose/Application |

|---|---|---|---|

| Acyl Halides / Anhydrides | Acetyl chloride / Acetic anhydride (B1165640) | Ester (acetate) | Protection of the hydroxyl group; altering polarity. nih.gov |

| Isocyanates | Phenyl isocyanate | Carbamate (urethane) | Formation of stable derivatives for characterization. nih.gov |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonate Ester | Introduction of a fluorescent label for sensitive detection. nih.govresearchgate.net |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Ether | Protection of the hydroxyl group; increasing volatility for gas chromatography. |

The naphthalene ring system is electron-rich and readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.org The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. chemistrysteps.com The mechanism proceeds in two main steps:

Attack on the Electrophile: The π-system of the naphthalene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comdalalinstitute.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity. chemistrysteps.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

The position of substitution on the naphthalene ring is directed by the existing 1-(butan-2-ol) substituent. Alkyl groups are generally activating and ortho-, para-directing. wikipedia.org In a 1-substituted naphthalene, electrophilic attack is kinetically favored at the C4 (peri) and C5 (para) positions due to the formation of more stable arenium ion intermediates that preserve one intact benzene (B151609) ring. Substitution may also occur to a lesser extent at other positions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Rearrangement Reactions

Under certain conditions, particularly in the presence of strong acids, molecules containing alcohol functional groups can undergo rearrangement reactions. wikipedia.org These transformations often involve carbocation intermediates. msu.edu For this compound, a plausible rearrangement pathway could be initiated by the protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule to form a secondary carbocation.

This secondary carbocation at C2 of the butane (B89635) chain could then undergo a rearrangement to form a more stable carbocation. Plausible rearrangement mechanisms include:

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon (C1 or C3) could migrate with its pair of electrons to the carbocationic center. A shift from C1 would result in a secondary benzylic-type carbocation, which is significantly stabilized by resonance with the naphthalene ring. This would be a highly favored process.

1,2-Aryl Shift: The naphthalene ring itself could migrate to the adjacent carbocationic center. However, this is generally less favorable than a hydride shift when a benzylic-like carbocation can be formed. msu.edu

These types of rearrangements, often categorized as Wagner-Meerwein rearrangements, result in a constitutional isomer of the starting material. msu.edu The final product would depend on how the rearranged carbocation is quenched (e.g., by nucleophilic attack or elimination). While sigmatropic rearrangements are also a major class of rearrangements, they are less likely to be initiated from the simple alcohol structure under typical conditions. nih.gov

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics and mechanisms for a compound like this compound is crucial for understanding how it transforms into other molecules. This involves a detailed examination of the individual steps of a reaction and the transient species that are formed along the way.

Elementary reactions are the individual steps that constitute a chemical reaction mechanism. For this compound, these steps would be characteristic of reactions involving secondary alcohols, such as oxidation, dehydration, etherification, and esterification.

Oxidation: The oxidation of this compound would yield the corresponding ketone, 4-(naphthalen-1-yl)butan-2-one. A common mechanism for the oxidation of secondary alcohols involves the use of a chromium-based reagent, such as pyridinium chlorochromate (PCC).

Step 1: Formation of a Chromate (B82759) Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent, forming a chromate ester intermediate.

Step 2: E2 Elimination: A base (which can be the solvent or another species in the reaction mixture) abstracts the proton from the carbon bearing the hydroxyl group. Simultaneously, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond, while the chromium-oxygen bond breaks, with the electrons moving to the chromium atom. This concerted step is an example of an E2 elimination.

Dehydration: The acid-catalyzed dehydration of this compound would lead to the formation of alkenes. This reaction typically proceeds through an E1 mechanism for secondary alcohols. libretexts.org

Step 1: Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This is a fast and reversible step. byjus.com

Step 2: Formation of a Carbocation: The protonated hydroxyl group is a good leaving group (water). It departs from the molecule, taking the bonding electrons with it and forming a secondary carbocation. This is the slowest step of the reaction and is therefore the rate-determining step. byjus.com

Step 3: Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then move to form a pi bond between the two carbon atoms, resulting in the formation of an alkene. byjus.com Due to the structure of this compound, multiple alkene isomers could be formed.

Fischer Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst produces an ester. This is a reversible reaction. masterorganicchemistry.com

Step 1: Protonation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Step 2: Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. youtube.com

Step 3: Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.com

Step 4: Elimination of Water: A molecule of water is eliminated as a leaving group, and a double bond is reformed at the carbonyl carbon. masterorganicchemistry.com

Step 5: Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

The following table summarizes the elementary steps for these key reactions.

| Reaction Type | Step 1 | Step 2 | Step 3 | Step 4 | Step 5 |

| Oxidation (with PCC) | Formation of Chromate Ester | E2 Elimination | - | - | - |

| Dehydration (Acid-Catalyzed) | Protonation of -OH | Formation of Carbocation | Deprotonation | - | - |

| Fischer Esterification | Protonation of Carboxylic Acid | Nucleophilic Attack by Alcohol | Proton Transfer | Elimination of Water | Deprotonation |

Reactive intermediates are short-lived, high-energy molecules that are formed during a chemical reaction but are not present in the final products. libretexts.org Their identification is key to understanding the reaction mechanism. For reactions involving this compound, several types of reactive intermediates can be postulated based on the reaction type.

Carbocations: In the acid-catalyzed dehydration of this compound, a secondary carbocation is formed as a key intermediate. libretexts.org The stability of this carbocation is an important factor in determining the reaction rate. The proximity of the naphthalene ring could potentially offer some stabilization through hyperconjugation or weak electronic effects. It is also possible for this secondary carbocation to undergo a hydride shift to form a more stable carbocation if a more substituted carbon is adjacent, although in this specific structure, rearrangement to a more stable carbocation is unlikely.

Oxonium Ions: In acid-catalyzed reactions such as dehydration and esterification, an oxonium ion is formed in the initial step where the hydroxyl group of the alcohol is protonated. libretexts.org Similarly, in Fischer esterification, the carbonyl group of the carboxylic acid is protonated to form an oxonium ion. masterorganicchemistry.com These intermediates are crucial as they transform a poor leaving group (-OH) into a good leaving group (H₂O) or activate a carbonyl group for nucleophilic attack.

Radical Intermediates: In certain oxidation reactions, particularly those involving radical initiators or photocatalysis, a ketyl radical could be formed. chinesechemsoc.org For instance, under photoredox catalysis, an electron transfer from the alcohol to a photocatalyst could generate a radical cation, which upon deprotonation would yield a ketyl radical. This highly reactive intermediate would then be further oxidized to the corresponding ketone.

The table below outlines the likely reactive intermediates for various transformations of this compound.

| Reaction Type | Likely Reactive Intermediate | Key Characteristics |

| Acid-Catalyzed Dehydration | Secondary Carbocation | Electron-deficient carbon, planar geometry, subject to rearrangement. libretexts.org |

| Acid-Catalyzed Etherification | Secondary Carbocation | Similar to dehydration, can be trapped by another alcohol molecule. nih.gov |

| Fischer Esterification | Protonated Carboxylic Acid, Tetrahedral Intermediate | Increased electrophilicity of the carbonyl carbon; sp³ hybridized carbon with multiple oxygen substituents. masterorganicchemistry.com |

| Radical-Mediated Oxidation | Ketyl Radical | Unpaired electron on the carbon atom bearing the oxygen, highly reactive. chinesechemsoc.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. For a molecule with the complexity of 4-(Naphthalen-1-yl)butan-2-ol, which contains both aromatic and aliphatic chiral centers, advanced NMR techniques are indispensable for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the nuclei. However, for a detailed structural map, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the butyl chain protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butyl chain to the naphthalene (B1677914) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, not necessarily through bonds. This is critical for determining the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 1 | - | 134.0 | HMBC to H-2, H-8, H-1' |

| 2 | 7.40 (d) | 125.5 | COSY with H-3; HMBC to C-4, C-8a |

| 3 | 7.50 (t) | 129.0 | COSY with H-2, H-4; HMBC to C-1, C-4a |

| 4 | 7.85 (d) | 126.0 | COSY with H-3; HMBC to C-2, C-5, C-8a |

| 4a | - | 132.5 | HMBC to H-3, H-5, H-8 |

| 5 | 7.90 (d) | 126.5 | COSY with H-6; HMBC to C-4, C-7, C-8a |

| 6 | 7.55 (t) | 126.2 | COSY with H-5, H-7; HMBC to C-8 |

| 7 | 7.45 (t) | 125.8 | COSY with H-6, H-8; HMBC to C-5, C-8a |

| 8 | 8.10 (d) | 123.5 | COSY with H-7; HMBC to C-1, C-6, C-8a |

| 8a | - | 130.0 | HMBC to H-1, H-4, H-5, H-7, H-8 |

| 1' | 2.95 (m) | 32.0 | COSY with H-2'; HMBC to C-1, C-2', C-3' |

| 2' | 1.80 (m) | 38.0 | COSY with H-1', H-3'; HMBC to C-1', C-4' |

| 3' | 3.85 (m) | 68.0 | COSY with H-2', H-4'; HMBC to C-1', C-2', C-4' |

| 4' | 1.25 (d) | 23.0 | COSY with H-3'; HMBC to C-2', C-3' |

| OH | variable | - | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Chiral NMR Spectroscopy using Chiral Derivatizing Agents (CDAs)

Given that this compound is a chiral molecule, distinguishing between its enantiomers is crucial, particularly in pharmaceutical and biological contexts. Chiral NMR spectroscopy, often employing Chiral Derivatizing Agents (CDAs), is a powerful technique for this purpose.

A CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), reacts with the alcohol to form diastereomeric esters. These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess. The differences in the chemical shifts of the protons close to the chiral center in the two diastereomers can also be used to assign the absolute configuration of the original alcohol.

Operando NMR for Reaction Monitoring and Mechanistic Insight

Operando NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. This technique can provide invaluable mechanistic insights. For instance, the synthesis of this compound via the reduction of 4-(naphthalen-1-yl)butan-2-one could be monitored. By acquiring NMR spectra at regular intervals, the disappearance of the ketone starting material and the appearance of the alcohol product can be quantified, providing kinetic data. Furthermore, the detection of any transient intermediates could help to elucidate the reaction mechanism.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₄H₁₆O, the expected exact mass can be calculated.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₄H₁₆O | 200.1201 |

The experimentally determined exact mass from an HRMS measurement would be compared to this calculated value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 200.12 | 182.11 | H₂O | Naphthyl-butene cation |

| 200.12 | 155.08 | C₃H₇O | Naphthylmethyl cation |

| 200.12 | 141.07 | C₄H₉O | Naphthalene radical cation |

| 200.12 | 128.06 | C₄H₈O | Naphthalene cation |

| 200.12 | 45.03 | C₁₁H₉ | [CH₃CHOH]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and the nature of intermolecular interactions. The spectra of this compound are dominated by features arising from the naphthalene moiety, the secondary alcohol, and the alkyl backbone.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3500-3200 cm⁻¹. This feature is characteristic of the O-H stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol typically appears as a strong band in the 1150-1075 cm⁻¹ range.

Aromatic C-H stretching vibrations of the naphthalene ring are anticipated to be observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butane (B89635) chain will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted naphthalene ring are expected in the 900-700 cm⁻¹ range and can be diagnostic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be rich in detail, particularly for the vibrations of the naphthalene ring. The aromatic C=C stretching modes, which are often strong and sharp in the Raman spectrum, will be prominent. The symmetric breathing modes of the naphthalene ring are also expected to be strong.

The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule will be present. While the O-H stretching vibration is typically weak in Raman spectra, the C-O stretching vibration can be observed.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching (H-bonded) | 3500-3200 (broad, strong) | Weak |

| C-O | Stretching | 1150-1075 (strong) | Moderate |

| Aromatic C-H | Stretching | ~3100-3000 (multiple, weak to moderate) | Strong |

| Aliphatic C-H | Stretching | ~2960-2850 (multiple, strong) | Strong |

| Aromatic C=C | Stretching | ~1600-1450 (multiple, moderate to strong) | Strong |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photochemistry

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its potential photochemical behavior. The electronic properties of this compound are primarily dictated by the naphthalene chromophore.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be very similar to that of other 1-alkyl substituted naphthalenes. Naphthalene itself exhibits strong absorption bands in the ultraviolet region. The spectrum is characterized by two main absorption bands: a strong band around 220 nm (the ¹Bₐ band) and a series of weaker, structured bands between 250 and 300 nm (the ¹Lₐ and ¹Lₑ bands). The presence of the butan-2-ol substituent is not expected to significantly alter the position of these bands, although slight bathochromic (red) shifts may be observed.

Fluorescence Spectroscopy: Naphthalene and its derivatives are well-known for their fluorescent properties. photochemcad.com Upon excitation at an appropriate wavelength (e.g., in the ¹Lₐ absorption band), this compound is expected to exhibit fluorescence. The fluorescence emission spectrum will likely show a structured band in the range of 320-360 nm. The quantum yield of fluorescence for naphthalene is approximately 0.23 in cyclohexane, and a similar value can be anticipated for this derivative. omlc.org The fluorescence properties can be sensitive to the solvent environment.

Table 2: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | Parameter | Expected Value |

| UV-Vis | λmax (¹Bₐ) | ~220 nm |

| UV-Vis | λmax (¹Lₐ, ¹Lₑ) | ~260-300 nm (with fine structure) |

| Fluorescence | Emission λmax | ~320-360 nm (with fine structure) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral and crystallizes in a suitable space group.

As of the current literature survey, no publically available crystal structure for this compound has been reported. The successful growth of single crystals suitable for X-ray diffraction would be necessary to perform this analysis. If a crystal structure were to be determined, it would reveal precise bond lengths, bond angles, and torsion angles. For a chiral sample, crystallographic analysis using anomalous dispersion could unambiguously determine the absolute configuration (R or S) at the stereocenter (C2). The packing of the molecules in the crystal lattice would also be elucidated, revealing any significant intermolecular interactions such as hydrogen bonding involving the hydroxyl group and π-stacking of the naphthalene rings.

Conformational Analysis and Stereochemical Assignment from Spectroscopic Data

The flexible butyl chain in this compound allows for multiple conformations, and the presence of a stereocenter at C2 introduces the possibility of enantiomers. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is crucial for understanding the conformational preferences and for assigning the stereochemistry.

Conformational Analysis: The conformational landscape of the butan-2-ol moiety can be analyzed by considering rotations around the C2-C3 bond, analogous to the conformational analysis of butane. libretexts.org The staggered conformations (anti and gauche) are expected to be lower in energy than the eclipsed conformations. libretexts.org The bulky naphthalen-1-ylmethyl group at C3 and the methyl group at C2 will have significant steric interactions that influence the relative energies of the conformers. The anti conformation, where the large naphthalen-1-ylmethyl and methyl groups are furthest apart, is likely to be the most stable. maricopa.edu Gauche interactions between these groups will be destabilizing. maricopa.edu The preferred conformation can be inferred from the coupling constants observed in the ¹H NMR spectrum.

Stereochemical Assignment: The assignment of the absolute configuration (R or S) at the C2 stereocenter can be achieved using NMR spectroscopy, often by derivatizing the alcohol with a chiral agent. The Mosher's method, which involves the formation of esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a common technique. By analyzing the differences in the chemical shifts of the protons adjacent to the newly formed ester in the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the original alcohol can be determined.

For secondary benzylic-type alcohols, other chiral derivatizing agents can also be employed, and the analysis of the resulting diastereomers by NMR allows for the assignment of the stereochemistry. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-(Naphthalen-1-yl)butan-2-ol, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Furthermore, DFT provides access to crucial electronic properties. These include the distribution of electron density, the dipole moment, and the electrostatic potential map, which highlights electron-rich and electron-deficient regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species. For instance, studies on other aromatic alcohols and naphthalene (B1677914) derivatives routinely use DFT to understand their structural and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. |

These descriptors would allow for a detailed prediction of the reactive behavior of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR): Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR): By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., O-H stretching, C-H bending), providing a fingerprint of the molecule's functional groups.

Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions between molecular orbitals. This allows for the calculation of the UV-Vis absorption spectrum, indicating the wavelengths at which the molecule absorbs light, which is related to its electronic structure.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations focus on a static molecule, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound, identifying the different shapes (conformers) it can adopt and their relative stabilities.

MD simulations are also crucial for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent like water or in the presence of other molecules), these simulations can reveal how it interacts with its surroundings through forces like hydrogen bonding and van der Waals interactions. This is particularly important for understanding its behavior in biological systems or in solution.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to map out the energetic landscape of a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates, a reaction profile can be constructed.

A critical aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction pathway. By analyzing the geometry and vibrational frequencies of the transition state, chemists can understand the mechanism of the reaction and calculate the activation energy, which determines the reaction rate. This is a common practice in studying the mechanisms of reactions such as the oxidation of alcohols.

Structure-Reactivity and Structure-Property Relationship Studies

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting changes in properties and reactivity descriptors, a Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) can be developed.

These studies establish a mathematical relationship between the molecular structure and a specific activity or property. For example, one could investigate how changes to the naphthalene ring or the butanol side chain affect the molecule's electronic properties, reactivity, or potential biological activity. This approach is widely used in drug design and materials science to predict the properties of new compounds before they are synthesized.

Chiroptical Properties Prediction and Calculation

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical studies on the chiroptical properties of the compound this compound. Despite the existence of advanced computational methods for predicting chiroptical properties such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), it appears that these techniques have not yet been applied to this particular molecule in published research.

General methodologies for the theoretical prediction of chiroptical properties are well-established in the field of computational chemistry. These approaches, which often employ density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for determining the absolute configuration of chiral molecules and for understanding the relationship between molecular structure and optical activity. The prediction of ECD spectra, for instance, involves calculating the rotational strengths of electronic transitions, which are highly sensitive to the three-dimensional arrangement of atoms in a molecule. Similarly, VCD spectroscopy, the vibrational counterpart to ECD, provides information about the stereochemistry of a molecule based on its infrared absorption of circularly polarized light.

While numerous studies have successfully applied these computational methods to a wide range of chiral molecules, including those containing naphthalene chromophores, specific data and detailed research findings for this compound are not available in the reviewed literature. Consequently, data tables detailing calculated specific rotation, predicted ECD and VCD spectra, or comparisons between theoretical and experimental chiroptical data for this compound cannot be provided at this time.

Further research focusing on the computational analysis of the conformational landscape of the enantiomers of this compound and the subsequent calculation of their chiroptical properties would be necessary to fill this knowledge gap. Such studies would provide valuable insights into the stereochemical characteristics of this compound.

Advanced Applications and Derivatization Strategies in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

As a chiral alcohol incorporating a naphthalene (B1677914) moiety, 4-(Naphthalen-1-yl)butan-2-ol possesses structural features that could theoretically make it a valuable intermediate in organic synthesis. The hydroxyl group offers a reactive site for a variety of transformations, while the naphthalene ring provides a bulky, aromatic scaffold.

Building Block for Heterocyclic Systems

In principle, the bifunctional nature of this compound (containing both an alcohol and an aromatic ring system) could be exploited for the synthesis of heterocyclic compounds. For instance, intramolecular cyclization reactions could potentially lead to fused ring systems incorporating the naphthalene structure. Despite this theoretical possibility, a review of scientific databases and chemical literature reveals no specific examples or methods where this compound is used as a building block for the construction of heterocyclic systems.

Applications in Materials Science and Functional Materials Chemistry

Naphthalene derivatives are of significant interest in materials science due to their unique photophysical and electronic properties. Their rigid, planar aromatic structure is often incorporated into functional materials.

Precursors for Optoelectronic Materials (e.g., D-π-A dyes if modified)

Naphthalene-based systems are often used as the π-conjugated bridge in donor-π-acceptor (D-π-A) dyes, which are crucial for optoelectronic applications. While one could envision modifying this compound by adding donor and acceptor groups to create such a dye, there is no scientific literature that reports the synthesis or characterization of such materials derived from this specific compound. Research in this area tends to focus on other, more readily available or synthetically accessible naphthalene precursors.

Components in Polymer Synthesis

The hydroxyl group of this compound presents a potential site for polymerization. For instance, it could be converted into a monomer suitable for step-growth polymerization (e.g., to form polyesters or polyurethanes). The bulky naphthalene group would be expected to influence the properties of the resulting polymer, potentially enhancing thermal stability or imparting specific optical properties. Nevertheless, there are no documented instances of this compound being used as a monomer or comonomer in polymer synthesis.

Chemical Probe Development

No investigations into the development of this compound as a chemical probe have been reported. The development of a chemical probe requires understanding the molecule's interaction with biological targets, its mechanism of action, and often involves structural modifications to incorporate reporter tags or reactive groups. This foundational research is absent for this compound. While related structures like 4-(6-Methoxy-2-naphthyl)butan-2-one have been explored for biological activity, this work does not extend to the specific compound in the context of chemical probe development. nih.gov

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of chiral secondary alcohols like 4-(naphthalen-1-yl)butan-2-ol is a cornerstone of modern asymmetric synthesis, with a strong emphasis on developing green and efficient methodologies. Future research will likely focus on moving beyond traditional stoichiometric reducing agents towards more sustainable catalytic approaches, starting from the logical precursor, 4-(naphthalen-1-yl)butan-2-one.

Key areas of development include:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This technique has become a powerful tool for the enantioselective reduction of ketones. semanticscholar.orgmdpi.com Research in this area would involve screening various transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) paired with chiral ligands to achieve high enantioselectivity and yield for the synthesis of this compound. wikipedia.org The use of inexpensive and environmentally benign hydrogen donors like isopropanol (B130326) or formic acid makes this an attractive sustainable option. wikipedia.org

Asymmetric Hydrogenation: Utilizing molecular hydrogen as the reductant, this method offers high atom economy. semanticscholar.org The development of catalysts, such as Noyori's Ru-BINAP systems, that can effectively reduce aryl ketones without the need for a chelating group, would be highly relevant. semanticscholar.orgresearchgate.net

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a highly selective and environmentally friendly route to chiral alcohols. nih.govnih.gov Future work could involve screening existing enzyme libraries or engineering novel ADHs for the specific reduction of 4-(naphthalen-1-yl)butan-2-one. rug.nl These reactions are typically run in aqueous media under mild conditions, representing a significant green advantage. nih.gov

| Synthesis Method | Catalyst/Enzyme | Reductant | Key Advantages |

| Asymmetric Transfer Hydrogenation | [Ru(TsDPEN)(p-cymene)] | Isopropanol/Formic Acid | Mild conditions, high enantioselectivity, operational simplicity. mdpi.comwikipedia.org |

| Asymmetric Hydrogenation | Ru-BINAP complexes | H₂ | High atom economy, high turnover numbers. semanticscholar.org |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Glucose/Formate (cofactor regeneration) | High chemo- and enantioselectivity, green solvent (water), mild conditions. nih.govnih.gov |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dictated by the hydroxyl group and the adjacent benzylic-like position, which is activated by the naphthalene (B1677914) ring. Future research is expected to explore a variety of transformations to generate novel derivatives.

Stereospecific Substitutions: As a secondary benzylic-type alcohol, the hydroxyl group can be converted into a good leaving group and subsequently substituted. libretexts.orgpearson.com Research into stereoinvertive or stereoretentive nucleophilic substitution reactions (SN1 or SN2) would be valuable for accessing a wider range of chiral compounds. libretexts.org

Oxidation to the Ketone: While the synthesis of the alcohol involves the reduction of the ketone, the reverse reaction is also of interest for various synthetic strategies. Developing selective and green oxidation methods using catalysts like TEMPO with a co-oxidant would be a relevant research avenue. rsc.org

Etherification and Esterification: Derivatization of the hydroxyl group through etherification or esterification can significantly alter the molecule's physical and biological properties. researchgate.netrsc.org Exploring modern catalytic methods for these transformations, such as copper- or nickel-catalyzed cross-coupling reactions, would be a fruitful area of investigation. researchgate.net

Dehydrogenative Coupling: The use of the alcohol as a building block in dehydrogenative coupling reactions, a sustainable strategy that forms C-C or C-N bonds with the liberation of hydrogen gas, represents a cutting-edge research direction. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automation to improve efficiency, safety, and reproducibility. researchgate.net The synthesis of this compound and its derivatives is well-suited for these modern platforms.

Future trends include:

Continuous Flow Synthesis: Developing a continuous flow process for the asymmetric reduction of 4-(naphthalen-1-yl)butan-2-one would allow for enhanced control over reaction parameters, improved safety, and easier scalability. nih.govrsc.org Immobilized catalysts or enzymes in packed-bed reactors are particularly promising for this purpose. mdpi.comencyclopedia.pub

Automated Synthesis Platforms: Integrating the synthesis of this compound into automated platforms can accelerate the discovery of new derivatives. nih.govinnovationnewsnetwork.com These systems can automatically perform multi-step reactions, purifications, and analyses, enabling high-throughput screening of reaction conditions and the rapid generation of a library of related molecules for biological testing. scispace.comdntb.gov.ua

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. researchgate.net

For this compound, future computational studies could focus on:

Mechanism of Synthesis: Modeling the transition states of the catalytic asymmetric reduction of the parent ketone can help elucidate the origin of enantioselectivity and guide the design of more efficient catalysts. acs.orgresearchgate.net

Reactivity Prediction: DFT calculations can be used to model the pathways of various reactions, such as oxidation or substitution, providing insights into reaction barriers and potential side products. rsc.orgacs.orgsemanticscholar.orgresearchgate.net

Conformational Analysis: Understanding the conformational preferences of the flexible butanyl chain and its interaction with the naphthalene ring is crucial for predicting its binding to biological targets or its role in stereoselective reactions.

Discovery of Novel Applications in Chemical Technologies

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. researchgate.netnih.govijpsjournal.comekb.eg This suggests that this compound and its derivatives could have significant potential in various chemical technologies.

Emerging applications to be explored:

Pharmaceutical Intermediates: The chiral alcohol or its derivatives could serve as key building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). researchgate.netnih.gov The naphthalene moiety is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comrasayanjournal.co.in

Materials Science: The rigid and aromatic naphthalene unit could be incorporated into polymers or liquid crystals, where the chiral butanol side chain could influence the material's properties, such as its chiroptical response or self-assembly behavior.

Molecular Probes: Derivatives of this compound could be developed as fluorescent probes, leveraging the photophysical properties of the naphthalene chromophore for applications in bioimaging or chemical sensing.

Q & A

Basic: What are the common synthetic routes for 4-(Naphthalen-1-yl)butan-2-ol, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthesis typically involves coupling naphthalene derivatives with butanol precursors. Key methods include:

- Nucleophilic substitution : Reacting 1-(tosyloxy)-3-butanol with naphthalen-1-yl Grignard reagents under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .

- Cross-coupling : Utilizing Sonogashira or Suzuki-Miyaura reactions for aryl-alkyne or aryl-boronic acid intermediates, followed by reduction (e.g., LiAlH₄) to yield the alcohol .

Optimization strategies: - Control temperature (low for kinetic selectivity) and solvent polarity (e.g., DMF for polar intermediates).